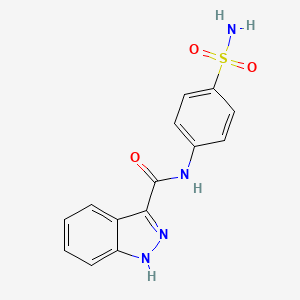

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

Übersicht

Beschreibung

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the sulfamoylphenyl group in this compound enhances its potential for various pharmacological applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(4-Sulfamoylphenyl)-1H-indazol-3-carboxamid umfasst typischerweise die Reaktion von 4-Sulfamoylbenzoesäure mit 1H-indazol-3-carbonsäure. Die Reaktion wird in Gegenwart von Kupplungsmitteln wie N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Die Reaktionsmischung wird mehrere Stunden bei Raumtemperatur gerührt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können umweltfreundliche Ansätze der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, zur Minimierung der Umweltbelastung eingesetzt werden .

Arten von Reaktionen:

Oxidation: N-(4-Sulfamoylphenyl)-1H-indazol-3-carboxamid kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfamoyl-Gruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; die Reaktion wird typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; die Reaktionen werden in der Regel in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) oder Ethanol durchgeführt.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide; die Reaktionen werden in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Sulfonsäurederivaten.

Reduktion: Bildung von Aminen.

Substitution: Bildung verschiedener substituierter Indazol-Derivate.

4. Wissenschaftliche Forschungsanwendungen

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht für seine Rolle als Enzyminhibitor, insbesondere für die gezielte Inhibition von Carboanhydrasen.

Medizin: Erforscht für seine krebshemmende, entzündungshemmende und antimikrobielle Eigenschaften. Es zeigt Potenzial als Therapeutikum für Krankheiten wie Krebs und bakterielle Infektionen.

5. Wirkmechanismus

Der Wirkmechanismus von N-(4-Sulfamoylphenyl)-1H-indazol-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Beispielsweise kann es die Aktivität von Carboanhydrasen inhibieren, indem es an das aktive Zentrum des Enzyms bindet und so die Umwandlung von Kohlendioxid in Bicarbonat und Protonen verhindert. Diese Inhibition kann zu verschiedenen physiologischen Effekten führen, darunter reduziertes Tumorwachstum und verminderte mikrobielle Aktivität .

Ähnliche Verbindungen:

- N-(4-Sulfamoylphenyl)-1,3,4-thiadiazol-2-carboxamid

- N-(4-Sulfamoylphenyl)-2-cyanoacetamid

- N-(4-Sulfamoylphenyl)-benzamid

Vergleich: N-(4-Sulfamoylphenyl)-1H-indazol-3-carboxamid ist aufgrund des Vorhandenseins des Indazolrings einzigartig, der im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten verleiht. So verstärkt der Indazolring beispielsweise seine krebshemmenden und entzündungshemmenden Eigenschaften, wodurch er zu einem wirksameren Therapeutikum wird. Darüber hinaus trägt die Sulfamoylphenyl-Gruppe zu seiner Enzyminhibitoraktivität bei, die für seine pharmakologischen Anwendungen entscheidend ist .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role as an enzyme inhibitor, particularly targeting carbonic anhydrases.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential as a therapeutic agent for diseases such as cancer and bacterial infections.

Wirkmechanismus

The mechanism of action of N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced tumor growth and decreased microbial activity .

Vergleich Mit ähnlichen Verbindungen

- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide

- N-(4-sulfamoylphenyl)-2-cyanoacetamide

- N-(4-sulfamoylphenyl)-benzamide

Comparison: N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide is unique due to the presence of the indazole ring, which imparts distinct biological activities compared to other similar compounds. For instance, the indazole ring enhances its anticancer and anti-inflammatory properties, making it a more potent therapeutic agent. Additionally, the sulfamoylphenyl group contributes to its enzyme inhibitory activity, which is crucial for its pharmacological applications .

Eigenschaften

Molekularformel |

C14H12N4O3S |

|---|---|

Molekulargewicht |

316.34 g/mol |

IUPAC-Name |

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C14H12N4O3S/c15-22(20,21)10-7-5-9(6-8-10)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18)(H2,15,20,21) |

InChI-Schlüssel |

MNHPHKFLWAPNOV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol](/img/structure/B8704214.png)

![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)